An In-depth Technical Guide to 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one: Structure, Properties, and Synthetic Significance
An In-depth Technical Guide to 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one: Structure, Properties, and Synthetic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-azabicyclo[3.2.1]octane framework, the core of tropane alkaloids, is a privileged scaffold in medicinal chemistry, integral to the development of a wide range of therapeutics.[1][2] This technical guide focuses on 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one, a key derivative that serves as a versatile intermediate in organic synthesis. While specific experimental data for the 2-one isomer is limited in publicly accessible literature, this guide will leverage the extensive information available for its close structural isomer, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (N-benzylnortropinone), to provide a comprehensive understanding of the chemical properties, synthetic strategies, and potential applications of this important class of molecules. We will delve into the structural nuances, characteristic physicochemical properties, detailed synthetic methodologies, and the significant role of these compounds in the discovery of novel therapeutics, particularly for neurodegenerative diseases.
Introduction: The Significance of the Tropane Scaffold
The tropane alkaloid skeleton, a bicyclic [3.2.1] nitrogen-containing framework, is a cornerstone in natural product chemistry and drug discovery.[1] Found in plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium, these compounds exhibit potent neuropharmacological activities.[3] The manipulation of this scaffold is a key strategy in medicinal chemistry for developing novel therapeutics with a wide range of applications, from anticholinergic agents to treatments for central nervous system (CNS) disorders.[4][5]
The introduction of a benzyl group at the nitrogen atom, as in 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one, serves a dual purpose. It acts as a protecting group, modulating the nucleophilicity and basicity of the nitrogen, and can also be an integral part of the pharmacophore, influencing the molecule's interaction with biological targets. The position of the carbonyl group, at C-2 versus the more common C-3, introduces a subtle yet significant structural change that can impact the molecule's reactivity and biological activity.
Chemical Structure and Properties
The core of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one is the bicyclic tropane system, which consists of a piperidine and a pyrrolidine ring sharing a nitrogen atom and two carbon atoms. The benzyl group is attached to the nitrogen atom (position 8), and a ketone functional group is located at the C-2 position.
Figure 1. Chemical structure of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one.
Physicochemical Properties
| Property | Value (for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one) | Reference |
| Molecular Formula | C₁₄H₁₇NO | [6] |
| Molecular Weight | 215.29 g/mol | [6] |
| Appearance | Colorless to yellow to brown solid or liquid | |
| Melting Point | 28 - 29 °C | [6] |
| Boiling Point | 124 °C @ 0.2 mmHg | [6] |
| Purity | 98% | |
| Storage | Sealed in dry, room temperature |
Spectral Data (Predicted and Analogous)
Detailed spectral analysis is crucial for the unambiguous identification and characterization of organic molecules.[7] While specific spectra for 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one are not available, we can predict the key features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons typically in the 7.2-7.4 ppm range and the benzylic methylene protons as a singlet or AB quartet around 3.5-4.0 ppm). The bicyclic protons would appear as a complex set of multiplets in the upfield region (1.5-3.5 ppm). The protons alpha to the carbonyl group at C-2 would likely be deshielded compared to other methylene protons on the ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show a carbonyl signal in the downfield region (typically >200 ppm).[8] The aromatic carbons of the benzyl group would appear in the 127-140 ppm range, with the benzylic carbon around 60 ppm. The carbons of the bicyclic system would resonate in the upfield region.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1715-1740 cm⁻¹.[9] The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would also be present.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[10] Fragmentation patterns would likely involve the loss of the benzyl group and subsequent cleavages of the bicyclic ring system.
Synthesis of the 8-Benzyl-8-azabicyclo[3.2.1]octanone Core
The synthesis of the tropinone skeleton is a classic in organic chemistry, with the Robinson-Schöpf reaction being a landmark achievement.[11][12] This biomimetic, one-pot synthesis involves the condensation of a dialdehyde (succinaldehyde), a primary amine (in this case, benzylamine), and acetonedicarboxylic acid.[13]
Figure 2. Simplified workflow of the Robinson-Schöpf synthesis of N-benzylnortropinone.[13]
Illustrative Experimental Protocol: N-Benzylation of Nortropinone
A common and direct method for the synthesis of N-benzylnortropinone involves the N-alkylation of nortropinone. The following is a representative protocol.
Reaction Scheme:
Figure 3. N-benzylation of nortropinone.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of nortropinone hydrochloride in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate or triethylamine. Stir the mixture at room temperature to neutralize the hydrochloride and generate the free secondary amine.
-
Reagent Addition: Add benzyl bromide or benzyl chloride to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude product by column chromatography on silica gel to yield pure 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.
Applications in Drug Development
The 8-azabicyclo[3.2.1]octane scaffold is a key component in a multitude of biologically active compounds. The N-benzyl derivative serves as a crucial intermediate for further structural modifications to explore new therapeutic agents.
Central Nervous System (CNS) Disorders
Tropane alkaloids and their derivatives have a long history of use in treating CNS disorders.[4] They are known to interact with various neurotransmitter systems, including the cholinergic, dopaminergic, and serotonergic systems.[14] This makes them attractive scaffolds for the development of drugs for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[15][16] The benzyl group can be retained as part of the final drug structure or can be removed at a later synthetic stage to allow for the introduction of other substituents.
Development of Receptor Antagonists
Derivatives of 8-azabicyclo[3.2.1]octane have been investigated as antagonists for various receptors, including the neurokinin-1 (NK1) receptor and the kappa opioid receptor.[17][18][19] For instance, a series of 8-azabicyclo[3.2.1]octane benzylamine derivatives have been synthesized and evaluated as NK1 antagonists.[17] The benzylamine moiety is a key structural feature for high-affinity binding to the receptor.
As a Versatile Synthetic Intermediate
The ketone functionality in 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one provides a handle for a wide range of chemical transformations. It can be reduced to the corresponding alcohol, converted to an oxime, or serve as a site for the introduction of various substituents via enolate chemistry.[20] This versatility allows for the creation of diverse libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
8-Benzyl-8-azabicyclo[3.2.1]octan-2-one, and its more studied isomer, the 3-one, are pivotal intermediates in the synthesis of complex molecules with significant therapeutic potential. The robust and well-established chemistry of the tropane scaffold, coupled with the versatility of the N-benzyl and ketone functionalities, provides a powerful platform for the design and synthesis of novel drug candidates. A thorough understanding of the structure, properties, and synthetic methodologies associated with these compounds is essential for researchers and scientists working at the forefront of medicinal chemistry and drug development. Future research in this area will undoubtedly continue to leverage this privileged scaffold to address unmet medical needs, particularly in the realm of central nervous system disorders.
References
- Phytochemicals in Neurodegenerative Diseases: Natural Neuroprotectants. International Journal of Pharmaceutical Sciences.
- The Advent of a Key Synthetic Intermediate: A Technical Guide to the First Synthesis of N-Boc-Nortropinone. Benchchem.
- The role of plant-derived alkaloids in neurodegenerative disease tre
- Alkaloids as New Leads for Neurodegenerative Diseases.
- Robinson-Schöpf Reaction. Merck Index.
- CAS 76272-34-9: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime. CymitQuimica.
- Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegener
- Robinson-Schöpf Reaction. Ambeed.com.
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one. Synquest Labs.
- Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC. (February 22, 2019).
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one. Sigma-Aldrich.
- Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
- Robinson–Schöpf reaction | Request PDF.
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime. PubChem.
- What is the synthetic route of N-Cbz-Nortropinone. Shaanxi Bloom Tech Co., Ltd. (April 18, 2023).
- N-Cbz-Nortropinone synthesis. ChemicalBook.
- Basic 1H- and 13C-NMR Spectroscopy. Wiley.
- 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(benzoyloxy). PubChem.
- Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. PubMed. (February 15, 2006).
- LITHIUM AMIDES AS HOMOCHIRAL AMMONIA EQUIVALENTS FOR CONJUGATE ADDITIONS TO α,β-UNSATURATED ESTERS: ASYMMETRIC SYNTHESIS OF. Organic Syntheses Procedure.
- PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Organic Syntheses Procedure.
- Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
- Mechanism of Robinson's synthesis of tropinone. Hive Serious Chemistry. (January 14, 2004).
- Mass Spectrometry meets Infrared Spectroscopy.
- 8-Azabicyclo[3.2.1]octan-2-one. PubChem.
- Robinson's landmark synthesis of tropinone. OUCI.
- 8-benzyl-8-azabicyclo[3.2.1]octan-3-one. PubChemLite.
- 76272-36-1|exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine. BLDpharm.
- Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 2 of 2. YouTube. (November 02, 2015).
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime. ChemScene.
- Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
- Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. PMC.
- SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2. PubMed. (September 15, 2010).
- 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy). NIST WebBook.
- Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1. PubMed. (October 01, 2010).
- 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. (March 19, 2024).
- A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. PMC.
- An In-depth Technical Guide to the 1H and 13C NMR Spectral D
- A Technical Guide to Natural Sources of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene Precursors. Benchchem.
- (PDF) Molecular identification in metabolomics using infrared ion spectroscopy.
- Development of a Robust Platform for Infrared Ion Spectroscopy: A New Addition to the Analytical Toolkit for Enhanced Metabolite Structure Elucid
- A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
- Molecular identification in metabolomics using infrared ion spectroscopy. PMC. (June 13, 2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. synquestlabs.com [synquestlabs.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Mass Spectrometry meets Infrared Spectroscopy | Chemical and Biophysical Instrumentation Center [cbic.yale.edu]
- 11. Robinson-Schöpf Reaction [drugfuture.com]
- 12. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 13. Mechanism of Robinsons synthesis of tropinone , Hive Serious Chemistry [chemistry.mdma.ch]
- 14. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmedicopublishers.com [pharmedicopublishers.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CAS 76272-34-9: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one ox… [cymitquimica.com]
